methanesulfonic acid;O-methylhydroxylamine
Overview
Description
Methanesulfonic acid;O-methylhydroxylamine is a compound that combines the properties of methanesulfonic acid and O-methylhydroxylamine. Methanesulfonic acid, with the chemical formula CH₃SO₃H, is the simplest of the alkylsulfonic acids. It is a colorless, odorless liquid that is highly soluble in water and other polar solvents . O-methylhydroxylamine, on the other hand, is an organic compound with the formula CH₃ONH₂. It is a derivative of hydroxylamine where one of the hydrogen atoms is replaced by a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through the oxidation of dimethyl sulfide using oxygen from the air or through the oxidation of dimethyl disulfide with nitric acid . The reaction conditions typically involve moderate temperatures and the presence of a catalyst to facilitate the oxidation process.
O-methylhydroxylamine can be prepared by the reaction of hydroxylamine with methanol in the presence of an acid catalyst. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of methanesulfonic acid often involves the oxidation of dimethyl disulfide with nitric acid, followed by purification steps to obtain high-purity methanesulfonic acid . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;O-methylhydroxylamine undergoes various types of chemical reactions, including:
Reduction: O-methylhydroxylamine can undergo reduction reactions to form hydroxylamine derivatives.
Substitution: Both methanesulfonic acid and O-methylhydroxylamine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used for the reduction of O-methylhydroxylamine.
Substitution: Acid catalysts are often used to facilitate substitution reactions involving methanesulfonic acid and O-methylhydroxylamine.
Major Products Formed
Oxidation: Methanesulfonic acid remains stable and does not form significant oxidation products.
Reduction: Reduction of O-methylhydroxylamine can yield hydroxylamine derivatives.
Substitution: Substitution reactions can produce a variety of methanesulfonate and hydroxylamine derivatives.
Scientific Research Applications
Methanesulfonic acid;O-methylhydroxylamine has a wide range of applications in scientific research:
Chemistry: Methanesulfonic acid is used as a catalyst in esterification and alkylation reactions. O-methylhydroxylamine is used in the synthesis of various organic compounds.
Biology: O-methylhydroxylamine is used in the modification of biomolecules for research purposes.
Mechanism of Action
Methanesulfonic acid acts as a strong acid, donating protons to facilitate various chemical reactions. Its high solubility and stability make it an effective catalyst in many processes . O-methylhydroxylamine acts as a nucleophile, participating in reactions where it donates its lone pair of electrons to form new bonds.
Comparison with Similar Compounds
Similar Compounds
Sulfuric Acid (H₂SO₄): A strong acid with similar catalytic properties but higher corrosivity.
Hydrochloric Acid (HCl): Another strong acid used in similar applications but with higher volatility.
Nitric Acid (HNO₃): Used as an oxidizing agent but is more reactive and hazardous compared to methanesulfonic acid.
Uniqueness
Methanesulfonic acid is unique due to its combination of strong acidity, high stability, low toxicity, and environmental friendliness . It offers advantages over other strong acids in applications where stability and safety are critical.
Properties
IUPAC Name |
methanesulfonic acid;O-methylhydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5NO.CH4O3S/c1-3-2;1-5(2,3)4/h2H2,1H3;1H3,(H,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWQWUXLSQFEEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON.CS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951627-45-5 | |
Record name | Hydroxylamine, O-methyl-, methanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951627-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methoxyammonium methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.150 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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